2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, a benzyl group, and a dihydropyridazinone core, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reductive amination of benzylpiperazine with an appropriate aldehyde or ketone, followed by cyclization to form the dihydropyridazinone core. The reaction conditions often involve the use of reducing agents like sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dihydropyridazinone core can be reduced to form a more saturated ring system.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the dihydropyridazinone core may produce a fully saturated ring system.
Scientific Research Applications
2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect .
Comparison with Similar Compounds
Similar Compounds
2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]BENZOIC ACID: Shares the piperazine and benzyl groups but has a different core structure.
2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMOANILINE: Contains a bromine atom, which may alter its reactivity and biological activity.
Uniqueness
2-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its dihydropyridazinone core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-1H-pyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15-6-7-16(22)20(17-15)13-19-10-8-18(9-11-19)12-14-4-2-1-3-5-14/h1-7H,8-13H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFAPDZMRDLLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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